molecular formula C6H5F3N2OS B11815918 N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide

Cat. No.: B11815918
M. Wt: 210.18 g/mol
InChI Key: KWLHSTXMMFQCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group at the 2-position of the thiazole ring and an acetamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide typically involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Thiazole derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and neuroprotective agent. It is also explored for its role in modulating biochemical pathways and enzyme activities .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as liquid crystals, sensors, and catalysts .

Mechanism of Action

The mechanism of action of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interfere with the replication of viruses by targeting viral enzymes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring

Uniqueness: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound more effective in penetrating biological membranes and reaching its targets compared to other thiazole derivatives .

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12)

InChI Key

KWLHSTXMMFQCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.